molecular formula C16H16ClNO2 B2641844 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol CAS No. 1232827-10-9

4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol

Cat. No.: B2641844
CAS No.: 1232827-10-9
M. Wt: 289.76
InChI Key: FGETWIHJNMNQEA-VCHYOVAHSA-N
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Description

4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 4-methoxyphenyl ethylamine. The reaction is usually carried out in an ethanol solution under reflux conditions for a specific period, often around one hour . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenols.

Mechanism of Action

The mechanism of action of 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol involves its interaction with biological targets through its functional groups. The imino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can disrupt cellular processes in microorganisms, leading to their antibacterial and antifungal effects . Additionally, the compound’s ability to chelate metal ions can enhance its biological activity by stabilizing reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol
  • 4-chloro-2-((E)-{[1-(4-nitrophenyl)ethyl]imino}methyl)phenol
  • 4-chloro-2-((E)-{[1-(4-methylphenyl)ethyl]imino}methyl)phenol

Uniqueness

4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity in certain chemical reactions . This makes it distinct from similar compounds with different substituents, such as fluoro, nitro, or methyl groups.

Properties

IUPAC Name

4-chloro-2-[1-(4-methoxyphenyl)ethyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11(12-3-6-15(20-2)7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGETWIHJNMNQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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